4-(benzyloxy)-N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Description
BenchChem offers high-quality 4-(benzyloxy)-N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(benzyloxy)-N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H22N2O5S2 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C26H22N2O5S2/c1-31-21-12-13-22(32-2)19(14-21)15-23-25(30)28(26(34)35-23)27-24(29)18-8-10-20(11-9-18)33-16-17-6-4-3-5-7-17/h3-15H,16H2,1-2H3,(H,27,29)/b23-15- |
InChI Key |
GZSCKQRWDZZNDX-HAHDFKILSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 4-(benzyloxy)-N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a thiazolidinone derivative that has garnered attention for its potential biological activity. Thiazolidinones are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 425.5 g/mol. The structure features a thiazolidinone core linked to a benzamide and a dimethoxybenzylidene moiety, which may contribute to its biological interactions.
Thiazolidinones typically exert their biological effects through several mechanisms:
- Enzyme Inhibition : They can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : These compounds may bind to specific receptors, modulating signaling pathways associated with cell proliferation and apoptosis.
- Antioxidant Activity : Some thiazolidinones exhibit antioxidant properties, reducing oxidative stress in cells.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives possess significant antimicrobial properties. A study evaluating various thiazolidinone compounds demonstrated that they exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound is hypothesized to share similar activity profiles due to its structural characteristics.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 128 µg/mL |
Anticancer Activity
Thiazolidinones have been studied for their anticancer potential. A related compound showed efficacy in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. The compound's ability to interact with cellular targets may lead to similar outcomes.
Case Studies
-
Study on Anticancer Effects : A recent study investigated the effects of various thiazolidinones on cancer cell lines. The results indicated that these compounds could induce apoptosis in HeLa cells through mitochondrial pathways.
- Cell Line : HeLa (cervical cancer)
- IC50 Value : 15 µM
- Mechanism : Mitochondrial membrane potential disruption leading to cytochrome c release.
-
Antimicrobial Efficacy Study : Another study focused on the antimicrobial properties of thiazolidinone derivatives against multi-drug resistant bacteria. The results highlighted the potential of these compounds as alternative therapeutic agents.
- Bacterial Strain : Methicillin-resistant Staphylococcus aureus (MRSA)
- MIC : 16 µg/mL
Toxicity and Safety Profile
While the therapeutic potential is promising, assessing the toxicity of thiazolidinone derivatives is crucial. Preliminary studies indicate that certain derivatives exhibit low toxicity in mammalian cell lines, suggesting a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
